molecular formula C20H23NO5S B2866962 2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid CAS No. 866156-11-8

2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid

Cat. No.: B2866962
CAS No.: 866156-11-8
M. Wt: 389.47
InChI Key: BRXFWBZYIASROL-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid is a complex organic compound with the molecular formula C20H23NO5S. It is characterized by the presence of an ethoxy group, a phenylpiperidine moiety, and a sulfonyl group attached to a benzenecarboxylic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid typically involves multi-step organic reactions. One common method starts with the ethylation of a suitable benzenecarboxylic acid derivative, followed by the introduction of the sulfonyl group through sulfonation reactions. The phenylpiperidine moiety is then introduced via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid involves its interaction with specific molecular targets. The phenylpiperidine moiety may interact with receptors or enzymes, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s efficacy. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-[(4-methylpiperidino)sulfonyl]benzenecarboxylic acid
  • 2-Ethoxy-5-[(4-ethylpiperidino)sulfonyl]benzenecarboxylic acid
  • 2-Ethoxy-5-[(4-isopropylpiperidino)sulfonyl]benzenecarboxylic acid

Uniqueness

2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid is unique due to the presence of the phenylpiperidine moiety, which can confer specific biological activities not seen in its analogs. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-ethoxy-5-(4-phenylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-2-26-19-9-8-17(14-18(19)20(22)23)27(24,25)21-12-10-16(11-13-21)15-6-4-3-5-7-15/h3-9,14,16H,2,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXFWBZYIASROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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